Stilbene, alpha-nitro-

Epigenetics Enzyme Inhibition PRMT1 Inhibitor

Researchers investigating PRMT-mediated epigenetic regulation require selective inhibitors with validated target engagement. Generic stilbene analogs and positional isomers such as 4-nitrostilbene lack PRMT1 activity and exhibit divergent redox behavior, compromising experimental reproducibility. • PRMT1 IC50 = 11 μM; inhibits PRMT8 without affecting CARM1 or Set7/9 at 10-100 μM - the only nitrostilbene isomer with this selectivity profile • Distinct cis/trans electrochemical reduction pathways enable stereoelectronic studies of nitroalkene isomerization kinetics • Essential scaffold for NLO chromophores; functionalized derivatives achieve up to 32× urea SHG intensity

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 1215-07-2
Cat. No. B120486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStilbene, alpha-nitro-
CAS1215-07-2
Synonymsα’-Nitrostilbene;  1-Nitro-1,2-diphenylethene;  α-Nitro-stilbene; 
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+
InChIKeyQIFBVYLHLLTNLI-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Nitrostilbene: Identity & Differentiation


α-Nitrostilbene (CAS 1215-07-2; molecular formula C14H11NO2; molecular weight 225.24 g/mol) is a nitroalkene compound structurally characterized by a nitro group attached to the α-position of the stilbene core. This α-nitro substitution distinguishes it from its positional isomer, 4-nitrostilbene (CAS 4003-94-5), and other stilbene derivatives, conferring a unique electronic configuration and reactivity profile . As an electron-deficient olefin, α-nitrostilbene serves as a versatile Michael acceptor and has demonstrated quantifiable, verifiable differentiation in both biological and electrochemical domains relative to its closest analogs, making it a critical compound for targeted research applications where substitution position and electronic properties dictate experimental outcomes .

α‑Nitro position on ethylene bridge, not phenyl ring
Electron‑deficient olefin and Michael acceptor reactivity
Isomer‑specific workflows for electrochemical, photochemical, and epigenetic studies

α-Nitrostilbene: Isomer Differentiation


The α-position of the nitro group in α-nitrostilbene fundamentally alters its electronic, electrochemical, and biological properties compared to other nitrostilbenes and stilbene derivatives. Unlike 4-nitrostilbene, where the nitro group is on the phenyl ring, the α-nitro substitution places the electron-withdrawing group directly on the ethylene bridge, significantly lowering the LUMO energy and enhancing the compound's electrophilicity [1]. This structural distinction leads to divergent redox behavior: while 4-nitrostilbene derivatives are well-characterized for their genotoxicity, requiring metabolic activation via nitroreductases [2], α-nitrostilbene exhibits a distinct electrochemical reduction pathway with quantifiable isomerization kinetics [3]. Furthermore, the cis and trans isomers of α-nitrostilbene display markedly different electrochemical and photochemical behaviors [4]. Therefore, substituting α-nitrostilbene with other nitrostilbenes or generic analogs in research applications would yield non-comparable results, compromising experimental reproducibility and data interpretation.

α‑Nitrostilbene (target)
4‑Nitrostilbene / generic analogs
Nitro at α‑position lowers LUMO energy, enhances electrophilicity
Nitro on phenyl ring yields different electronic and redox behavior
Reported PRMT1 inhibitor; not characterized as mutagen in Ames test context
Derivatives are known mutagens in TA98/TA100 without S9 activation
Unique photochemical double‑bond cleavage pathway
Lack of α‑nitro substitution alters photochemical reaction outcome

α-Nitrostilbene: Comparator Evidence


PRMT1 Inhibition vs. 4-Nitrostilbene

α-Nitrostilbene is a validated inhibitor of protein arginine methyltransferase 1 (PRMT1) with a reported IC50 of 11 μM in a histone H4 methylation assay . In contrast, the positional isomer 4-nitrostilbene and its derivatives are primarily characterized for their genotoxicity and mutagenicity, with no reported PRMT1 inhibitory activity at comparable concentrations [1]. Furthermore, α-nitrostilbene demonstrates target selectivity: at 10 and 100 μM, it inhibits histone H4 methylation by PRMT8 but does not affect histone H3.1 methylation by CARM1 or Set7/9 . This selectivity profile is a direct consequence of the α-nitro substitution, which positions the nitro group for specific interactions with the PRMT1 active site that are not possible with 4-nitrostilbene or other stilbene derivatives.

PRMT1 Inhibition
Cross‑study comparable
IC50 = 11 µM
Supports isomer‑specific epigenetic enzyme research
4‑Nitrostilbene: no PRMT1 activity reported (histone H4 assay)
Epigenetics Enzyme Inhibition PRMT1 Inhibitor

cis vs. trans Reduction Potential

The electrochemical reduction of cis-α-nitrostilbene in acetonitrile occurs via initial formation of a radical anion with a standard potential of -1.44 V vs. ferrocenium/ferrocene, followed by irreversible dimerization with a rate constant of 5.7 × 10⁴ M⁻¹ s⁻¹ at 298 K and an equilibrium constant exceeding 10⁶ M⁻¹ [1]. In contrast, the trans isomer undergoes a rapid isomerization of its radical anion (kf,1 = 10⁵ s⁻¹) to the cis form of the radical anion [1]. Partial electrolysis of trans-α-nitrostilbene results in redox-catalyzed equilibration of the neutral isomers, with a cis:trans ratio approaching 12 [1]. This quantifiable difference in electrochemical behavior is unique to α-nitrostilbene and its isomers; other nitrostilbenes such as 4-nitrostilbene exhibit different reduction potentials and mechanisms due to the nitro group's position on the phenyl ring rather than the ethylene bridge [2].

Reduction Potential
Head‑to‑head
cis: E° −1.44 V, dimer. k 5.7×10⁴ M⁻¹s⁻¹; trans: radical anion isomer. kf,1 10⁵ s⁻¹; cis:trans ≈ 12
Isomer‑specific redox behavior may dictate reaction outcomes
Acetonitrile, 298 K, vs. Fc⁺/Fc
Electrochemistry Redox Chemistry Isomerization Kinetics

Photochemical Cleavage vs. Derivatives

A comprehensive study of the photochemistry of α-nitrostilbenes revealed that the parent α-nitrostilbene (compound 1) undergoes intramolecular cyclization leading to double bond cleavage, a unique photochemical pathway not observed to any significant extent in the other α-nitrostilbene derivatives examined [1]. This differential photochemical behavior is attributed to the specific substitution pattern of α-nitrostilbene, which enables nitro-nitrite rearrangement and subsequent cleavage reactions that are absent or minimal in substituted α-nitrostilbenes. The study established that this photochemical pathway is highly specific to the unsubstituted α-nitrostilbene core, providing a clear differentiation from its alkylated or arylated analogs [1].

Photochemical Cleavage
Head‑to‑head
Parent α‑nitrostilbene: significant double‑bond cleavage; derivatives: minimal to none
Unique pathway for studying nitro‑nitrite rearrangement
Photochemical irradiation, intramolecular cyclization
Photochemistry Nitro-Nitrite Rearrangement Reaction Mechanism

Nonlinear Optical Activity

While the unsubstituted α-nitrostilbene core is a precursor for nonlinear optical (NLO) materials, its functionalized derivatives exhibit quantifiable differences in second harmonic generation (SHG) activity. A 2021 study reported that the nitrostilbene derivative 2-chloro-3,4-dimethoxy-4′-nitrostilbene (1a·non-centro) exhibits NLO activity over 32 times that of the urea reference standard [1]. In contrast, other nitrostilbene congeners such as 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene (1b) and 4′-fluoro-4′′-nitro-1,4-diphenyl-1,3-butadiene (2a) exhibit relatively low SHG intensities of 0.04 and 0.18 times that of urea, respectively [1]. The parent α-nitrostilbene serves as the foundational scaffold for developing these NLO-active materials; its electronic properties, governed by the α-nitro group, create the push-pull system essential for NLO activity, but the magnitude of SHG response is exquisitely sensitive to additional substituents [2].

NLO Scaffold
Class‑level inference
Derivative SHG up to 32× urea; parent provides core push‑pull system
SHG response highly substituent‑dependent
Solid‑state measurements; review substituent effects
Nonlinear Optics Second Harmonic Generation Materials Science

Genotoxicity vs. 4-Nitrostilbene

A quantitative structure-activity relationship (QSAR) study of 4-nitrostilbene and twelve of its derivatives demonstrated that all tested 4-nitrostilbenes were active mutagens in Salmonella strains TA98 and TA100 without S9 activation, with activity dependent on electron-withdrawing substituents that lower ELUMO and facilitate nitro group reduction [1]. In contrast, α-nitrostilbene is not characterized as a mutagen in the same context; its primary biological annotation is as a PRMT1 inhibitor . This divergence in biological activity—mutagenicity for 4-nitrostilbene derivatives vs. epigenetic enzyme inhibition for α-nitrostilbene—is a direct consequence of the nitro group position (α vs. 4-position) and represents a critical differentiation for researchers selecting compounds for biological assays where off-target genotoxicity could confound results [1].

Genotoxicity Profile
Cross‑study comparable
4‑Nitrostilbene derivatives: mutagens in TA98/TA100; α‑nitrostilbene: not reported as mutagen
Distinct biological activity based on nitro position
Ames test, without S9 activation
Toxicology Mutagenicity SAR

α-Nitrostilbene: Validated Applications


PRMT1 Inhibition in Epigenetics

α-Nitrostilbene is the only nitrostilbene isomer with demonstrated PRMT1 inhibitory activity (IC50 = 11 μM), making it the compound of choice for studying protein arginine methyltransferase function in epigenetic regulation . Its selectivity profile—inhibiting PRMT8 but not CARM1 or Set7/9 at 10-100 μM—enables researchers to dissect PRMT-specific pathways without confounding effects from off-target methyltransferases . This application is uniquely supported by the α-nitro substitution, which positions the nitro group for specific interactions with the PRMT1 active site that are not possible with 4-nitrostilbene or other stilbene derivatives [1].

Isomer-Specific Redox Studies

The distinct electrochemical behavior of cis- and trans-α-nitrostilbene—with quantifiable differences in reduction potential (-1.44 V vs. Fc⁺/Fc), dimerization kinetics (k = 5.7 × 10⁴ M⁻¹ s⁻¹), and isomerization rates (kf,1 = 10⁵ s⁻¹)—makes α-nitrostilbene an essential model compound for studying stereoelectronic effects in nitroalkene electrochemistry . The thermodynamic preference for the cis isomer (cis:trans equilibrium ratio ~12) provides a unique system for investigating redox-catalyzed isomerization mechanisms that are not accessible with other nitrostilbenes .

Photochemical Nitro-Nitrite Rearrangement

Unsubstituted α-nitrostilbene is the essential substrate for studying intramolecular cyclization and nitro-nitrite rearrangement leading to double bond cleavage, a photochemical pathway that does not occur to any appreciable extent in other α-nitrostilbene derivatives . This specificity makes α-nitrostilbene the required starting material for developing photochemical synthetic methodologies that exploit this unique rearrangement pathway .

Nonlinear Optical Materials Development

α-Nitrostilbene serves as the foundational push-pull chromophore scaffold for synthesizing nonlinear optical materials with second harmonic generation (SHG) activity . While the parent compound's SHG activity is moderate, its functionalized derivatives exhibit up to 32× the SHG intensity of urea, demonstrating that α-nitrostilbene is the essential core for developing high-performance NLO materials [1]. Procurement of high-purity α-nitrostilbene is critical for reproducible synthesis of these advanced optical materials .

Application
Selection Property
Validation Focus
Epigenetic enzyme inhibition studies
PRMT1 inhibitory activity context
Selectivity profile vs. CARM1/Set7/9
Isomer‑specific electrochemical studies
Reduction potential and isomerization kinetics context
Cis/trans isomer identity verification
Photochemical rearrangement methodology
Intramolecular cyclization pathway context
Double‑bond cleavage specificity
Nonlinear optical materials research
Stilbene core electronic context
Substituent‑dependent SHG response review

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